N-Methyl-2,7-diazapyrenium

Description

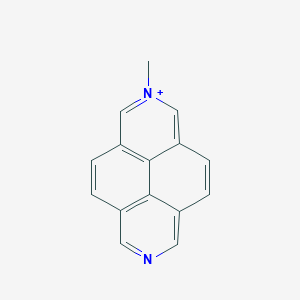

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-13-aza-6-azoniatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N2/c1-17-8-12-4-2-10-6-16-7-11-3-5-13(9-17)15(12)14(10)11/h2-9H,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSBLOJAOBUSCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=C3C(=C1)C=CC4=CN=CC(=C43)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156222 | |

| Record name | N-Methyl-2,7-diazapyrenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129693-89-6 | |

| Record name | N-Methyl-2,7-diazapyrenium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129693896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2,7-diazapyrenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N Methyl 2,7 Diazapyrenium

Precursor Chemistry and Initial Transformations

The foundational steps in the synthesis of N-Methyl-2,7-diazapyrenium involve the chemical modification of 1,4,5,8-naphthalenetetracarboxylic dianhydride to create a suitable backbone for the eventual diazapyrene core. rsc.orgresearchgate.net

Synthesis from 1,4,5,8-Naphthalenetetracarboxylic Dianhydride

The synthesis commences with 1,4,5,8-naphthalenetetracarboxylic dianhydride, a beige solid that serves as a versatile building block for various naphthalenediimides (NDIs). wikipedia.org This precursor is typically prepared through the oxidation of pyrene (B120774) using oxidizing agents like chromic acid or chlorine. wikipedia.org

The first key transformation is the conversion of the dianhydride to a diimide derivative. This is generally achieved through a condensation reaction with a primary amine. wikipedia.orgmdpi.com For the synthesis of N-methylated diazapyrenium, methylamine (B109427) is the reagent of choice. rsc.orgresearchgate.net

In a typical procedure, 1,4,5,8-naphthalenetetracarboxylic dianhydride is reacted with an aqueous solution of methylamine under reflux conditions, leading to the formation of N,N'-dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide with a high yield, often around 97%. researchgate.netscholaris.ca Alternatively, the reaction can be carried out by heating the dianhydride with an amine in a high-boiling point solvent. mdpi.comemu.edu.tr The resulting diimide precipitates and can be purified by washing with water and methanol. scholaris.ca

Table 1: Synthesis of N,N'-dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 1,4,5,8-Naphthalenetetracarboxylic Dianhydride | 40% aq. MeNH₂ | Reflux | N,N'-dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide | 97% | researchgate.net |

| 1,4,5,8-Naphthalenetetracarboxylic Dianhydride | Methylamine (40%) | Reflux at 120°C for 24 hours | N,N'-dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide | 82% | scholaris.ca |

Following the formation of the diimide, the next step involves the reduction of the imide carbonyl groups to form a partially saturated diazapyrene core. rsc.orgresearchgate.net A common method for this reduction is the use of a mixture of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) in a solvent like tetrahydrofuran (B95107) (THF). rsc.orgscholaris.ca This reaction is typically carried out under an inert atmosphere and requires heating for several hours. scholaris.ca

The reduction of N,N'-dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide with LiAlH₄/AlCl₃ yields 2,7-dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn] emu.edu.trresearchgate.netphenanthroline. rsc.orgnih.gov This hexahydro intermediate is a crucial stepping stone towards the aromatic diazapyrene system. The yield for this reduction step is reported to be around 73%. researchgate.net

Table 2: Reduction of N,N'-dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| N,N'-dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide | LiAlH₄/AlCl₃ | THF | Heating, 16 h | 2,7-dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn] emu.edu.trresearchgate.netphenanthroline | 73% | researchgate.net |

An alternative route involves the reduction of 1,4,5,8-naphthalenetetracarboxylic diimide (where R=H) with borane (B79455) in refluxing THF to yield 1,2,3,6,7,8-hexahydro-2,7-diazapyrene. researchgate.netresearchgate.net

Quaternization and N-Methylation Processes

The final stages of the synthesis involve the aromatization of the hexahydro intermediate and the subsequent quaternization of the nitrogen atoms to yield the desired this compound salt. rsc.orgnih.gov

The quaternization process introduces methyl groups onto the nitrogen atoms of the diazapyrene core, resulting in a dicationic species. This is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate (B86663). researchgate.net The choice of methylating agent can influence the reaction's success, with dimethyl sulfate sometimes being more effective than methyl iodide for certain substrates. researchgate.netnih.gov The reaction is often carried out in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.org

The methylation of the tertiary amine intermediate, 2,7-dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn] emu.edu.trresearchgate.netphenanthroline, can be followed by oxidation with reagents like N-bromosuccinimide (NBS) or mercury(II) acetate (B1210297) to form the N,N'-dimethyl-2,7-diazapyrenium salt. rsc.orgnih.gov

The positively charged N,N'-dimethyl-2,7-diazapyrenium cation is stabilized by a counterion, forming a salt. A common and stable salt form is the tetrafluoroborate (B81430) (BF₄⁻) salt. The formation of the tetrafluoroborate salt is typically achieved by treating the quaternized product with tetrafluoroboric acid (HBF₄) or a related fluoroborate source. rsc.org This step not only stabilizes the dicationic core but also often results in a crystalline product that is easier to isolate and purify. The resulting compound is N,N'-dimethyl-2,7-diazapyrenium tetrafluoroborate. nih.gov

Oxidation Strategies for the Diazapyrene Core Formation

The formation of the aromatic 2,7-diazapyrene (B1250610) core from its partially saturated precursors is a critical step in the synthesis of this compound. This transformation is typically achieved through oxidation. Several methods have been reported, each with its own advantages and limitations. The choice of oxidant and reaction conditions can significantly influence the yield and purity of the final product.

Selenium-Mediated Oxidation

Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of activated methylene (B1212753) groups. wikipedia.orgnih.govresearchgate.net In the context of 2,7-diazapyrene synthesis, selenium-mediated oxidation offers a direct route to the aromatic core. rsc.org

This method involves heating a precursor, such as 2,7-dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn] wikipedia.orgnih.govphenanthroline, with selenium at high temperatures, typically around 265 °C. rsc.org This process directly yields the 2,7-diazapyrene core. rsc.org While effective, this method requires handling selenium, a toxic element, at elevated temperatures.

Table 1: Selenium-Mediated Oxidation for 2,7-Diazapyrene Synthesis

| Precursor | Oxidant | Temperature | Product | Reference |

|---|

N-Bromosuccinimide (NBS) or Mercury(II) Acetate Oxidation

N-Bromosuccinimide (NBS) is a versatile reagent for allylic and benzylic bromination, as well as oxidation reactions. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov Mercury(II) acetate is also a known oxidizing agent in organic synthesis. wikipedia.orgniu.eduontosight.ai Both reagents have been employed to oxidize tertiary amine precursors to the corresponding N,N'-dimethyl-2,7-diazapyrenium salt. nih.gov

This oxidation is a key step in the synthetic route developed by Hünig and co-workers, which starts from 1,4,5,8-naphthalenetetracarboxylic acid. rsc.org After reduction of the corresponding bis(N-methyl)imide to 2,7-dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn] wikipedia.orgnih.govphenanthroline, treatment with NBS or mercury(II) acetate effects the oxidation to the desired diazapyrenium salt. nih.gov These reagents offer milder reaction conditions compared to selenium-mediated oxidation.

Table 2: NBS and Mercury(II) Acetate Oxidation

| Precursor | Oxidant | Product | Reference |

|---|---|---|---|

| 2,7-dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn] wikipedia.orgnih.govphenanthroline | N-Bromosuccinimide (NBS) | N,N'-dimethyl-2,7-diazapyrenium salt | nih.gov |

Activated Manganese Dioxide Oxidation

Activated manganese dioxide (MnO₂) is a mild and selective oxidizing agent, particularly effective for the oxidation of allylic and benzylic alcohols. wikipedia.orgacsgcipr.orgorganic-chemistry.orgmychemblog.com It has also been successfully used in the synthesis of 2,7-diazapyrene. rsc.orgresearchgate.net

In a high-yield, three-step synthesis starting from 1,4,5,8-naphthalenetetracarboxylic dianhydride, the final step involves the oxidation of 1,2,3,6,7,8-hexahydro-2,7-diazapyrene with activated manganese dioxide in refluxing benzene (B151609). researchgate.net This method provides the target 2,7-diazapyrene in good yield (71%). researchgate.net The use of MnO₂ offers a practical and efficient alternative to other more hazardous or expensive reagents. organic-chemistry.orgresearchgate.net

Table 3: Activated Manganese Dioxide Oxidation

| Precursor | Oxidant | Solvent | Condition | Yield | Reference |

|---|

Palladium/Carbon Catalyzed Oxidation

Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for various transformations, including hydrogenation and oxidation reactions. samaterials.commdpi.commdpi.com In the synthesis of 2,7-diazapyrene, Pd/C can be used to catalyze the aromatization of a reduced precursor. rsc.orgresearchgate.net

One synthetic route involves the reduction of N,N'-dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide followed by aromatization in the presence of 10% Pd/C at a high temperature of 300 °C. rsc.orgresearchgate.net This method, while effective, requires a significant amount of catalyst and harsh reaction conditions. nih.gov

Table 4: Palladium/Carbon Catalyzed Oxidation

| Precursor | Catalyst | Temperature | Product | Reference |

|---|

Alternative and Advanced Synthetic Approaches

Beyond the classical oxidation methods, researchers have explored alternative and more advanced strategies to construct the 2,7-diazapyrene core. These approaches often aim to improve efficiency, reduce the number of steps, or introduce novel functionalities.

Oxidative Cyclocondensation Routes

Oxidative cyclocondensation represents a powerful strategy for the construction of polycyclic aromatic systems. nih.gov In the context of 2,7-diazapyrene synthesis, this approach involves the formation of the diazapyrene core through a cyclization reaction coupled with an oxidation step.

One such method involves the oxidative cyclocondensation of 2.2pyridinophane using Pd/C as a catalyst upon heating. nih.gov Another approach, developed by Aksenov et al., involves heating 2,3-dihydro-1H-benzo[de]isoquinoline with 1,3,5-triazine (B166579) in polyphosphoric acid (PPA), which affords 2,7-diazapyrene in a 55% yield. rsc.orgnih.gov These methods, while less common, offer alternative pathways to the 2,7-diazapyrene skeleton. nih.gov

Table 5: Oxidative Cyclocondensation Routes

| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2.2pyridinophane | Pd/C | Heating | 2,7-Diazapyrene | - | nih.gov |

Synthesis via Dihydrophenalene Intermediates

A notable synthetic route to the 2,7-diazapyrene core, the precursor to this compound, utilizes a dihydrophenalene intermediate. rsc.orgresearchgate.net This method, developed by Aksenov and colleagues in 2008, provides a convenient pathway to the foundational heterocyclic structure. rsc.orgresearchgate.net

The process begins with the reaction of 2,3-dihydro-1H-benzo[de]isoquinoline, a dihydrophenalene derivative, with 1,3,5-triazine. rsc.orgresearchgate.net This reaction is conducted in polyphosphoric acid (PPA) at an elevated temperature, typically between 100-140°C, for approximately 3 hours. rsc.org This acid-catalyzed cyclocondensation reaction forms the 2,7-diazapyrene scaffold, achieving a reported yield of 55%. rsc.org

Once the 2,7-diazapyrene (DAP) core is synthesized, the final step is the N-methylation to produce the target compound, this compound. This is achieved through a quaternization reaction. The 2,7-diazapyrene is dissolved in a suitable solvent, such as chloroform, and treated with an alkylating agent like iodomethane. scholaris.ca The reaction is typically stirred at room temperature for an extended period, for instance, 24 hours, during which the N-methylated product precipitates out of the solution as an iodide salt. scholaris.ca This final step converts the neutral diazapyrene into its cationic, N-methylated form. rsc.orgnih.gov

Table 1: Synthesis of 2,7-diazapyrene via Dihydrophenalene Intermediate

| Reactant 1 | Reactant 2 | Reagent/Solvent | Temperature | Time | Product | Yield |

| 2,3-dihydro-1H-benzo[de]isoquinoline | 1,3,5-triazine | Polyphosphoric acid (PPA) | 100–140 °C | 3 h | 2,7-diazapyrene | 55% rsc.org |

Considerations for Synthetic Yield and Purity

For the synthesis of the 2,7-diazapyrene core via the dihydrophenalene route, a moderate yield of 55% has been reported. rsc.org Alternative multi-step syntheses starting from different precursors, such as 1,4,5,8-naphthalenetetracarboxylic dianhydride, can potentially achieve high yields, with some steps exceeding 70%. The choice of oxidant in other synthetic routes is also critical; for instance, selenium-mediated oxidation requires high temperatures, while reagents like N-bromosuccinimide (NBS) or mercury(II) acetate can be used under milder conditions, affecting both yield and purity.

The methylation step to form the final product also requires careful control to ensure a good yield of the desired mono-methylated compound. Following the reaction with iodomethane, a yellow precipitate of this compound iodide is formed. scholaris.ca

Purification is a critical consideration for achieving high-purity this compound, which is often essential for subsequent applications. scholaris.ca Following filtration of the precipitated product, further purification can be performed. scholaris.ca Column chromatography is a common method used to purify the synthesized compounds. For example, a silica (B1680970) column with an eluent system such as a 5:1 mixture of ethyl acetate and hexanes has been used to purify related intermediates, although this can result in lower yields, with one reported instance of a 27% yield after chromatographic purification. scholaris.ca The importance of purity is particularly high when the compound is to be used in subsequent multi-step synthesis pathways. scholaris.ca

Table 2: Reported Yields in Syntheses Related to 2,7-diazapyrenium Derivatives

| Synthetic Step | Starting Material | Product | Reported Yield |

| Core Synthesis | 2,3-dihydro-1H-benzo[de]isoquinoline | 2,7-diazapyrene | 55% rsc.org |

| Dication Synthesis | 1,3,6,8-tetraaryl-2,7-diazapyrene | 1,3,6,8-tetraaryl-N,N'-dimethyl-2,7-dihydrodiazapyrenium | 50-81% rsc.org |

| Intermediate Purification | Crude reaction product | Purified substituted benzimidazole | 27% (after column chromatography) scholaris.ca |

Advanced Spectroscopic Characterization Techniques for N Methyl 2,7 Diazapyrenium

Electronic Absorption Spectroscopy (UV/Vis-NIR)

Electronic absorption spectroscopy, which measures the absorption of ultraviolet, visible, and near-infrared light, is a fundamental technique for characterizing MDAP⁺ and its derivatives. process-insights.comprocess-insights.com The absorption spectrum is dictated by the compound's conjugated π-electronic system, and changes in this spectrum reveal information about its molecular environment and interactions. unibo.it

The absorption spectrum of the diazapyrene core is significantly influenced by structural modifications and intermolecular interactions. Quaternization of the nitrogen atoms, as in the formation of MDAP⁺ from 2,7-diazapyrene (B1250610), enhances the electron affinity of the molecule. This leads to a bathochromic shift, where the absorption maxima move to longer wavelengths.

Furthermore, the formation of complexes between MDAP⁺ and other molecules results in noticeable shifts in its absorption bands. When MDAP⁺ acts as a ligand in metal complexes, such as with ruthenium, the resulting electronic absorption spectra display intense, visible metal-to-ligand charge-transfer (MLCT) bands. kuleuven.bersc.org The energy (E_max) of these bands is correlated with the electron-accepting ability of the ligands involved. kuleuven.bersc.org Studies on a series of trans-[Ru(NCS)(NH₃)₄(L-A)]²⁺ complexes showed that the energy of the MLCT band is highest when the acceptor ligand (L-A) is MDAP⁺ compared to other N-methylated pyridinium-based ligands, indicating its specific electronic properties within the complex. kuleuven.bersc.org Similarly, interaction with DNA through intercalation causes spectral changes that suggest complex formation between the base pairs. oup.com

Table 1: Correlation of MLCT Band Energy with Acceptor Ligand in trans-[Ru(NCS)(NH₃)₄(L-A)]²⁺ Complexes

| Acceptor Ligand (L-A) | Relative E_max (MLCT Band Energy) |

| N-methyl-2,7-diazapyrenium (Medap⁺) | Highest |

| N-methyl-4,4'-bipyridinium (MeQ⁺) | ↓ |

| N-methyl-4-[trans-2-(4-pyridyl)ethenyl]pyridinium (Mebpe⁺) | ↓ |

| N-phenyl-4,4'-bipyridinium (PhQ⁺) | ↓ |

| N-(4-acetylphenyl)-4,4'bipyridinium (4-AcPhQ⁺) | ↓ |

| N-phenyl-4-[trans-2-(4-pyridyl)ethenyl]pyridinium (Phbpe⁺) | ↓ |

| N-(2-pyrimidyl)-4,4'-bipyridinium (2-PymQ⁺) | Lowest |

Data sourced from references kuleuven.bersc.org. The table illustrates the decrease in MLCT band energy as the electron-accepting ability of the ligand L-A increases.

A key spectroscopic feature of MDAP⁺ and its dimethylated analogue, N,N'-dimethyl-2,7-diazapyrenium (DMDAP²⁺), is their ability to form charge-transfer (CT) complexes. rsc.orgnih.gov When these electron-deficient diazapyrenium cations interact with electron-rich molecules, such as the nucleic acid base adenine (B156593), new absorption features appear that are assigned as CT transitions. rsc.orgacs.orgchalmers.se These transitions are not present in the spectra of the individual components and signify the formation of a new electronic state in the ground-state complex. acs.org

In complexes with adenine, absorption tails are observed for both MDAP⁺ and DMDAP²⁺, which are indicative of charge-transfer interactions. acs.org Theoretical calculations predict the occurrence of CT transitions in the correct wavelength region for these complexes. acs.orgchalmers.se This phenomenon is central to their function as molecular sensors and probes, as the appearance of a CT band provides direct spectroscopic evidence of binding to an electron-donor guest molecule. rsc.orgresearchgate.net

Emission Spectroscopy (Fluorescence and Time-Resolved Fluorescence)

This compound derivatives are known for their fluorescence, a property that makes them valuable as probes in biochemical and material science applications. researchgate.net Emission spectroscopy measures the light emitted from the molecule after it has been excited to a higher electronic state. Time-resolved fluorescence techniques further provide information on the lifetime of the excited state and the dynamic processes that occur on the nanosecond timescale. instras.com

The fluorescence of MDAP⁺ is highly sensitive to its environment and can be diminished, or "quenched," by interaction with other molecules. researchgate.net This quenching can occur through different mechanisms, primarily categorized as dynamic or static. uzh.chmsstate.edu Investigating these mechanisms provides detailed insight into the nature of the interaction between the fluorophore (MDAP⁺) and the quencher.

Dynamic, or collisional, quenching occurs when the excited fluorophore collides with a quencher molecule, which facilitates a non-radiative return to the ground state. msstate.edu This process is diffusion-controlled, meaning its rate depends on the concentration of the quencher and the viscosity of the solvent. The relationship between fluorescence intensity and quencher concentration in dynamic quenching is typically described by the Stern-Volmer equation. uzh.chmsstate.edu This type of quenching affects the excited-state lifetime of the fluorophore.

There is significant evidence for static quenching involving MDAP⁺. The quenching of MDAP⁺ fluorescence by adenine is explained by the formation of a ground-state complex followed by charge transfer from adenine to the excited diazapyrenium cation. acs.orgchalmers.se Similarly, the fluorescence of diazapyrenium films is effectively quenched by the neurotransmitter dopamine (B1211576) through the formation of an association complex at the solid-liquid interface. nih.gov The potential for diazapyrenium salts to form dimers, which can also lead to quenching, has been identified through absorption and time-resolved emission studies. nih.gov The formation of ground-state complexes is therefore a primary mechanism by which the fluorescence of MDAP⁺ is modulated upon interaction with various molecular partners.

Table 2: Summary of Fluorescence Quenching Mechanisms for Diazapyrenium Species

| Quenching Mechanism | Description | Example Involving Diazapyrenium |

| Dynamic Quenching | Collisional deactivation of the excited state. Dependent on quencher concentration and diffusion. | Governed by the Stern-Volmer relationship; a general mechanism applicable to fluorophores. msstate.edursc.org |

| Static Quenching | Formation of a non-emissive ground-state complex between the fluorophore and the quencher. | Association with adenine, leading to charge-transfer and quenching. acs.orgchalmers.se |

| Formation of a complex with dopamine at a solid-liquid interface. nih.gov | ||

| Potential for dimerization in solution. nih.gov |

Investigation of Fluorescence Quenching Mechanisms

Förster Resonance Energy Transfer (FRET) Applications

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic tool that allows for the measurement of distances on the nanometer scale between a donor and an acceptor molecule. wikipedia.orgnih.gov The efficiency of this non-radiative energy transfer is acutely sensitive to the distance between the two chromophores, varying inversely with the sixth power of their separation. wikipedia.orgnih.gov This characteristic makes FRET an ideal method for probing molecular interactions and conformational changes in biological and chemical systems. nih.gov

In the context of this compound and its analogs, FRET can be employed to study their interactions with other molecules. For instance, by pairing a suitable donor fluorophore with a diazapyrenium derivative acting as the acceptor, the formation of host-guest complexes can be monitored. The efficiency of energy transfer provides quantitative information about the proximity of the donor and acceptor, confirming complex formation and providing insights into the binding geometry.

A common strategy involves using a fluorescent protein pair, such as a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP), for FRET studies in biological systems. wikipedia.org However, organic dyes are also widely used as FRET pairs. researchgate.net The selection of the donor and acceptor is critical and depends on the spectral overlap between the donor's emission and the acceptor's absorption. mdpi.com For this compound, which possesses distinct absorption bands, a suitable donor with overlapping emission characteristics would be chosen to create a functional FRET pair.

Fluorescence lifetime imaging (FLIM) is a sophisticated FRET detection method that measures the lifetime of the donor's excited state. nih.gov In the presence of an acceptor, the donor's fluorescence lifetime is shortened due to the additional non-radiative energy transfer pathway. nih.gov This change in lifetime can be precisely measured to calculate the FRET efficiency, providing a robust method for studying molecular interactions involving this compound.

Studies on Excimer Formation

Pyrene (B120774) and its derivatives are well-known for their ability to form excimers, which are excited-state dimers that exhibit a characteristic, red-shifted emission compared to the monomer. mehmetbayindir.com This phenomenon is highly dependent on the proximity and orientation of the pyrene units, making it a sensitive probe of the local microenvironment. mehmetbayindir.com While excimer formation is a hallmark of pyrene chemistry, studies on excimer emission in nitrogen-substituted pyrene derivatives like this compound have been less common. researchgate.net

The formation of pyrene excimers is particularly useful for developing fluorescent sensors. For example, the bright and visible emission of pyrene excimers is sensitive to environmental factors such as temperature, pressure, and pH. mehmetbayindir.com Researchers have encapsulated pyrene molecules in porous thin films to create sensors for detecting nitroaromatic explosives, where the quenching of the excimer fluorescence serves as the detection mechanism. mehmetbayindir.com

Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to investigate the low-lying exciton (B1674681) states of dimers of pyrene and its nitrogen-containing analogs. researchgate.net These computational approaches can provide insights into the likelihood and nature of excimer formation in molecules like this compound, even in cases where experimental observation is challenging. The study of excimer formation, or the lack thereof, in this compound can offer valuable information about its aggregation behavior and intermolecular interactions in various media.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and analysis of molecular interactions of this compound and its derivatives. iucr.orgnih.govoup.com This technique provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of molecular structure and the study of dynamic processes. libretexts.orgbbhegdecollege.comethernet.edu.et

Proton (¹H) NMR is routinely used to confirm the structure of newly synthesized this compound compounds and to study their interactions with other molecules. iucr.orgnih.govoup.com The chemical shifts of the protons on the diazapyrenium core are sensitive to its electronic environment and can be significantly altered upon complexation. researchgate.net

For instance, in studies of host-guest complexes with cucurbit[n]urils (CB[n]), ¹H NMR has been instrumental. nih.govacs.org The addition of CB mehmetbayindir.com to a solution of a phenyl-substituted diazaperylenium (DAP) derivative resulted in significant upfield shifts of the proton signals of the guest molecule, indicating its encapsulation within the macrocyclic host. nih.govacs.org Specifically, the signals for the ortho, meta, and para protons of the aryl groups and the N-methyl group showed noticeable shielding effects. nih.govacs.org

Furthermore, ¹H NMR can be used to study the aggregation behavior of diazapyrenium derivatives in solution. nih.govacs.org At higher concentrations, these compounds often exist as aggregates, leading to broadened NMR signals. nih.govacs.org The addition of a host molecule like CB mehmetbayindir.com can break up these aggregates, resulting in sharper, well-resolved signals, which provides clear evidence of complex formation. nih.govacs.org

The interaction of this compound with DNA has also been investigated using ¹H NMR. oup.com These studies have helped to characterize the adducts formed between the diazapyrenium compound and DNA bases, providing insights into the mode of binding. oup.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. ipb.pt The chemical shifts of the carbon atoms in the this compound core are indicative of their electronic environment. libretexts.org Changes in these chemical shifts upon substitution or complexation can reveal details about the redistribution of electron density within the aromatic system.

For example, in N-methyl-isoindole, a related heterocyclic compound, the symmetry of the molecule leads to a simple ¹³C NMR spectrum with only five carbon resonances. ipb.pt Similarly, for this compound, the analysis of the ¹³C NMR spectrum is crucial for confirming its structure and understanding the electronic effects of the nitrogen atoms and the methyl group on the pyrene framework.

NMR titrations are a powerful method for studying the thermodynamics and kinetics of host-guest interactions. nih.gov By incrementally adding a guest to a solution of a host (or vice versa) and monitoring the changes in the NMR spectrum, one can determine the stoichiometry and binding constant of the resulting complex. nih.gov

In the study of a phenyl-substituted diazaperylenium derivative with CB mehmetbayindir.com, ¹H NMR titrations were used to follow the complexation process. nih.govacs.org The gradual shifts in the proton signals upon the addition of CB mehmetbayindir.com allowed for the determination of a 1:2 host-guest stoichiometry. nih.govacs.org The titration was complete after the addition of approximately 2.92 molar equivalents of CB mehmetbayindir.com, as further addition had no effect on the spectrum. nih.govacs.org Such titrations are essential for quantifying the strength of the interaction between this compound derivatives and various host molecules.

| Host | Guest | Technique | Key Findings | Stoichiometry | Binding Constant (K) |

| Cucurbit mehmetbayindir.comuril (CB mehmetbayindir.com) | Phenyl-substituted diazaperylenium (DAP) | ¹H NMR Titration | Encapsulation of aryl substituents, deaggregation of DAP. nih.govacs.org | 1:2 (DAP:CB mehmetbayindir.com) | K₁ = 1.67 ± 0.06 × 10⁶ M⁻¹, K₂ = 1.07 ± 0.10 × 10³ M⁻¹ nih.gov |

| Cucurbit nih.govuril (CB nih.gov) | Phenyl-substituted diazaperylenium (DAP) | ¹H NMR, 2D NOESY, DOSY | Formation of a supramolecular polymer. nih.govacs.org | Not a simple complex | - |

X-ray Diffraction Analysis

X-ray diffraction analysis of single crystals provides the most definitive structural information for a molecule, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. iucr.orgrsc.org For N,N'-dimethyl-2,7-diazapyrenium (a close analog of this compound), single-crystal X-ray diffraction has been used to determine its crystal structure. iucr.org

One study revealed that the N,N'-dimethyl-2,7-diazapyrenium cation is nearly coplanar, with a maximum deviation from the plane of only 0.008 Å. iucr.org The crystal packing showed no face-to-face π-π stacking interactions between the diazapyrenium molecules, which is sometimes observed in related structures. iucr.org Instead, the molecules were linked into a two-dimensional framework through weak C-H···F interactions with the hexafluorophosphate (B91526) counterions. iucr.org

X-ray diffraction has also been instrumental in characterizing the structure of reduced forms of diazapyrenium derivatives. researchgate.netresearchgate.netrsc.org For example, the two-electron reduction of N,N'-dimethyl-2,7-diazapyrenium dications yielded a neutral species whose crystal structure revealed a distorted quinoidal geometry with significant bond-length alternation, consistent with an antiaromatic 16π-electron system. researchgate.netresearchgate.netrsc.org These structural details are crucial for understanding the electronic properties and reactivity of these compounds.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| N,N'-dimethyl-2,7-diazapyrenium bis(hexafluorophosphate) | Monoclinic | P2₁/n | Nearly coplanar cation, no π-π stacking, C-H···F interactions. iucr.org | iucr.org |

| Reduced 1,3,6,8-tetraaryl-N,N'-dimethyl-2,7-dihydrodiazapyrene | - | - | Distorted quinoidal structure with high bond-length alternation. researchgate.netresearchgate.netrsc.org | researchgate.netresearchgate.netrsc.org |

Single-Crystal X-ray Diffraction for Molecular Geometry

Research has employed single-crystal X-ray diffraction to analyze various forms of diazapyrenium compounds. For instance, the two-electron reduction of N,N′-dimethyl-2,7-diazapyrenium dications yields a neutral species, N,N′-dimethyl-2,7-dihydrodiazapyrene. researchgate.netresearchgate.net A single-crystal X-ray diffraction analysis of this reduced form revealed a distorted quinoidal structure characterized by significant bond-length alternation, which is indicative of its antiaromatic character. researchgate.netresearchgate.net

In another study, the crystal structure of a ruthenium complex containing the this compound (Medap⁺) ligand was determined. rsc.org This analysis provided crucial data on the coordination geometry and the spatial relationship between the metal center and the diazapyrenium ligand. rsc.org Such structural insights are vital for understanding the electronic and photophysical properties of these complex materials.

The table below summarizes key crystallographic findings for a related N,N'-Dimethyl-2,7-diazapyrenium derivative, illustrating the type of data obtained from these studies.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.876(2) |

| b (Å) | 12.453(3) |

| c (Å) | 15.674(4) |

| β (°) | 95.43(2) |

| Volume (ų) | 1918.5(8) |

| Z | 4 |

| Note: Data for a representative N,N'-Dimethyl-2,7-diazapyrenium salt. |

Analysis of Crystal Packing Structures and Intermolecular Interactions

Beyond individual molecular geometry, single-crystal X-ray diffraction elucidates the supramolecular assembly, revealing how molecules are arranged in the crystal lattice. unimi.itncl.ac.uk This analysis is crucial for understanding intermolecular interactions such as π-π stacking, hydrogen bonding, and electrostatic interactions, which govern the material's bulk properties.

For this compound and its parent compounds, π-π stacking is a dominant feature in their crystal packing. core.ac.ukmyds.meucl.ac.uk The planar, electron-deficient diazapyrenium core readily engages in stacking interactions with other aromatic systems. nih.gov These interactions are fundamental to the formation of host-guest complexes and the construction of supramolecular architectures. nih.govresearchgate.net For instance, the crystal structure of a acs.orgcatenane, an interlocked molecular assembly, showed stabilization through π-stacking and [C–H⋯O] interactions. myds.me

Linear and Circular Dichroism (LD and CD) Spectroscopy

Linear dichroism (LD) and circular dichroism (CD) are spectroscopic techniques that provide information about the orientation and interaction of molecules, particularly in anisotropic environments like stretched films or flow-oriented DNA.

Determination of Molecular Geometry and Orientation in Complexes

LD and CD spectroscopy have been powerful tools for studying the binding of this compound (MDAP) and its analogs to DNA. acs.orgchalmers.sescispace.comfigshare.com When these molecules intercalate into the DNA double helix, they adopt a specific orientation that can be probed by polarized light.

Studies using flow linear dichroism have shown that this compound, its parent 2,7-diazapyrene (DAP), and the dicationic N,N'-dimethyl-2,7-diazapyrenium (DMDAP) all bind to DNA by intercalation. acs.orgchalmers.se The orientation of their in-plane symmetry axes is approximately perpendicular to the DNA helix axis, a hallmark of intercalation. acs.orgchalmers.seresearchgate.net The reduced linear dichroism (LDr) spectra provide further detail, with variations across the electronic transitions indicating the degree of rotational mobility of the ligand within the intercalation pocket. acs.orgchalmers.se The observed order of decreasing LDr magnitude (DAP > MDAP > DMDAP) suggests that the dication has the least rotational freedom. acs.orgchalmers.se

Induced circular dichroism signals are observed when the achiral diazapyrene molecules bind to the chiral DNA, confirming a strong interaction with the nucleobases. chalmers.se These spectroscopic findings are crucial for understanding the nature of the DNA-ligand complex and the influence of methylation and charge on the binding geometry. chalmers.sechalmers.se

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as radicals. illinois.edulibretexts.org

The radical cation of 2,7-diazapyrene has been characterized by UV and EPR spectroscopy. researchgate.net The formation of radical species is significant in the context of DNA interactions, where photo-induced electron transfer can occur. For example, upon irradiation, complexes of diazapyrenium dications with DNA can lead to the formation of an ion-radical pair with nucleic acid bases. researchgate.net This process can initiate DNA cleavage. researchgate.net

While direct EPR studies specifically on the this compound radical are not extensively detailed in the provided search results, the technique is fundamental to understanding the behavior of related diazapyrenium radical cations and anions. d-nb.infoarxiv.org For instance, EPR has been used to study the hetero radical pairing between a bipyridinium radical cation and a 2,7-diazapyrenium radical cation within a mechanically interlocked molecule. d-nb.info The ability to form stable radical species is a key feature of the electronic properties of the diazapyrenium system, making EPR an indispensable tool for investigating its redox chemistry. nih.gov

Photophysical Phenomena and Excited State Dynamics of N Methyl 2,7 Diazapyrenium

Electronic Transitions and Excited State Characterization

The electronic properties of N-Methyl-2,7-diazapyrenium are a direct consequence of the nitrogen atoms incorporated into the pyrene (B120774) core. This "nitrogen doping" creates an electron-deficient aromatic system with distinct photophysical behavior compared to its parent hydrocarbon, pyrene. researchgate.net

Influence of Nitrogen Doping on Optoelectronic Properties

The substitution of carbon with more electronegative nitrogen atoms in the pyrene core, a process known as nitrogen doping, is a powerful strategy for tuning the intrinsic physicochemical properties of the molecule. researchgate.net This modification has a profound impact on the optoelectronic characteristics of the resulting azaaromatic scaffold. researchgate.netmdpi.com

Specifically, the introduction of nitrogen atoms at the 2 and 7 positions of the pyrene framework leads to a substantial alteration of the molecule's properties, paving the way for novel applications in materials science. researchgate.net The quaternization of these nitrogen atoms to form this compound further enhances these effects. The presence of quaternary nitrogens reduces the band gap and significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy levels. nih.gov For instance, calculations have shown that the LUMO energy levels of such quaternized diazapyrenes can be lowered to a range of -6.17 to -10.43 eV. nih.gov This is in stark contrast to the parent pyrene molecule, where the 2,7-positions are located on the nodal planes of the HOMO and LUMO and thus have minimal influence on these frontier orbitals. nih.gov

This strategic nitrogen placement and quaternization create an electron-deficient aromatic system. This electron deficiency enhances the molecule's ability to accept electrons, making it a key component in charge-transfer interactions. The resulting dicationic nature of compounds like N,N'-dimethyl-2,7-diazapyrenium introduces unique electronic characteristics that are central to its behavior in various applications. The enhanced electron affinity due to N-methylation also leads to a bathochromic (red) shift in the absorption and emission spectra.

Correlation of Torsional Angles with Transition Dipole Moments

The relationship between the three-dimensional structure of a molecule and its ability to absorb light is defined by the transition dipole moment (TDM). The orientation of the TDM is a critical factor in determining the efficiency of electronic transitions. In molecules like this compound, which can form complexes and aggregates, the relative orientation of interacting units, described by torsional or twist angles, can significantly affect the TDM and, consequently, the photophysical outcome. researchgate.netrsc.org

While specific studies detailing the correlation of torsional angles with transition dipole moments for the isolated this compound cation are not extensively available, the principles can be understood from studies on related systems. For instance, in stacked molecular complexes, the torsion angle between the transition dipole moments of interacting chromophores dictates the nature and intensity of the resulting electronic transitions. researchgate.net

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to investigate the low-lying exciton (B1674681) states of dimers and aggregates. researchgate.net These calculations can predict how changes in conformation, such as the dihedral angles between molecular planes, influence the electronic and photophysical properties. nii.ac.jp For example, in studies of adenine-diazapyrene complexes, calculations have been used to predict the geometries and electronic spectra, which are highly dependent on the relative orientation of the two molecules. acs.org The absorption spectra and the presence of charge-transfer bands are directly linked to the face-to-face or edge-to-face arrangement of the complex, which is governed by torsional parameters. acs.org

Fluorescence Quenching Mechanisms

The fluorescence of this compound is highly sensitive to its environment and can be diminished or "quenched" through several mechanisms. Quenching refers to any process that decreases the fluorescence intensity of a substance. uzh.ch These processes compete with the radiative decay (fluorescence) by providing non-radiative pathways for the excited state to return to the ground state. uzh.ch

Charge Transfer (CT) Quenching in Molecular Complexes

This compound, being an electron-deficient cation, readily forms molecular complexes with electron-rich molecules (donors). researchgate.net In these complexes, a phenomenon known as charge transfer (CT) quenching can occur. Upon photoexcitation, instead of fluorescing, the excited this compound can accept an electron from the donor molecule, leading to the formation of a non-fluorescent charge-transfer state. researchgate.netchalmers.se

This mechanism has been observed in complexes of N-methylated diazapyrenium cations with various electron donors, including adenine (B156593) and dopamine (B1211576). acs.orgnih.gov For instance, the fluorescence of this compound (MDAP+) is quenched by adenine, a process attributed to charge transfer from adenine to the diazapyrenium moiety. acs.orgresearchgate.net This is supported by the appearance of new absorption features at longer wavelengths, which are assigned as charge-transfer transitions. acs.orgresearchgate.net The formation of these CT complexes provides a non-radiative decay pathway that effectively quenches the fluorescence of the diazapyrenium core. researchgate.net The efficiency of this quenching is dependent on the electron-donating ability of the partner molecule and the stability of the resulting complex.

The table below summarizes the observed quenching behavior in complexes involving diazapyrenium derivatives.

| Diazapyrenium Derivative | Quencher | Observation | Mechanism |

| This compound (MDAP+) | Adenine | Fluorescence quenching | Charge Transfer acs.orgchalmers.se |

| N,N'-dimethyl-2,7-diazapyrenium (DMDAP²⁺) | Adenine | Fluorescence quenching | Charge Transfer acs.orgchalmers.se |

| 2,7-diazapyrene (B1250610) (DAP) | Adenine | No quenching | No Charge Transfer |

| Diazapyrenium Films | Dopamine | Fluorescence quenching | Charge Transfer nih.gov |

Solvent Effects on Fluorescence and Photophysical Properties

The fluorescence properties of this compound, like many fluorophores, can be significantly influenced by the polarity of the surrounding solvent. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules. evidentscientific.com

Generally, polar fluorophores exhibit a more pronounced red shift (to longer wavelengths) in their emission spectra as the solvent polarity increases. evidentscientific.com This is because the excited state is often more polar than the ground state, and polar solvent molecules can reorient themselves around the excited fluorophore in a process called solvent relaxation. This relaxation lowers the energy of the excited state, resulting in a lower energy (longer wavelength) emission. evidentscientific.com

For this compound and its derivatives, their cationic nature makes them particularly sensitive to the solvent environment. They exhibit intense fluorescence in aqueous solutions, a highly polar environment, and this emission is sensitive to changes in the molecular environment. Studies on related donor-acceptor molecules show that after photoexcitation, an internal charge transfer process can occur, and the stabilization of this charge-transfer state is more significant in polar solvents. rsc.org This stabilization can affect both the emission wavelength and the fluorescence quantum yield. In some cases, increasing solvent polarity can lead to a decrease in the fluorescence quantum yield due to the activation of non-radiative decay channels. rsc.org

The table below illustrates the typical effects of solvent polarity on the fluorescence of a polar fluorophore.

| Solvent Property | Effect on Excited State | Observed Spectral Shift |

| Increasing Polarity | Greater stabilization | Red Shift (Longer Wavelength) |

| Decreasing Polarity | Less stabilization | Blue Shift (Shorter Wavelength) |

Aggregation-Caused Quenching

At high concentrations, many fluorescent molecules, including pyrene and its derivatives, have a tendency to form aggregates. sigmaaldrich.comadvancedsciencenews.com This aggregation can often lead to a significant decrease in fluorescence intensity, a phenomenon known as aggregation-caused quenching (ACQ). sigmaaldrich.com

The primary cause of ACQ is the formation of strong intermolecular electronic interactions, such as π-π stacking, within the aggregates. sigmaaldrich.comnih.gov These interactions lead to the formation of delocalized excitons or non-fluorescent excimers (excited-state dimers). researchgate.netsigmaaldrich.com These species provide efficient non-radiative pathways for the excited-state energy to decay back to the ground state, thus quenching the fluorescence. nih.gov

For diazapyrenium derivatives, it has been noted that the fluorescence quantum yield can decrease as the surface coverage on a substrate increases, which is attributed to interactions between adjacent fluorophores that promote non-radiative deactivation. nih.gov The unmodified 2,7-diazapyrene core is also known to suffer from aggregation-caused quenching. While the N-methylation in this compound enhances water solubility and can mitigate aggregation to some extent, the planar aromatic core still retains the potential for π-π stacking and subsequent quenching at high concentrations or in the solid state. advancedsciencenews.com The introduction of bulky groups or the use of host matrices can be strategies to overcome ACQ by physically isolating the fluorophores from each other. advancedsciencenews.com

Two-Photon Absorption Properties and Tuning Strategies

The this compound cation is part of the 2,7-diazapyrene family, which are noted for their intriguing and challenging photophysical properties. researchgate.netrsc.orgrsc.org These compounds are considered promising azaaromatic scaffolds due to their distinct structural geometry and supramolecular characteristics. rsc.orgrsc.org Derivatives of 2,7-diazapyrene have been found to exhibit significant two-photon absorption (TPA) cross-sections, with values reported up to 61 GM. researchgate.net This TPA activity allows for excitation using wavelengths in the near-infrared (NIR) region, specifically above 800 nm, which is advantageous for applications requiring deeper penetration of light. researchgate.net

The electronic and photophysical properties of the 2,7-diazapyrene core can be finely tuned through chemical modification. researchgate.net One primary strategy involves introducing nitrogen atoms into the pyrene framework, which creates an electron-deficient aromatic system. Further tuning is achieved through functionalization. Research has shown that creating tetrasubstituted diazapyrenes via methods like Sonogashira cross-coupling or nucleophilic aromatic substitution provides a pathway to modulate their optoelectronic capabilities. researchgate.net These modifications can shift absorption and emission maxima over a range greater than 100 nm, demonstrating a high degree of tunability. researchgate.net

Symmetry Relaxation Effects and Enhancement of Cross-Sections

In the broader class of polymethine dyes, for instance, symmetry breaking induced by polar solvents has been shown to activate TPA. rsc.org In such cases, the asymmetric form of the dye, which becomes dominant in polar environments, exhibits TPA activity that is otherwise forbidden in the symmetric form. rsc.org While specific studies detailing the influence of symmetry relaxation on the TPA of this compound are not extensively documented, related diazapyrenium derivatives offer relevant insights. A single-crystal X-ray diffraction analysis of the two-electron reduced form of N,N′-dimethyl-2,7-diazapyrenium dication revealed a distorted quinoidal structure characterized by significant bond-length alternation. researchgate.net Such a structural distortion represents a clear deviation from ideal symmetry and is indicative of the types of symmetry relaxation that can influence the photophysical properties, including TPA, within this family of compounds.

Detailed Analysis of Excited-State Properties of Molecular Complexes

The excited-state properties of this compound (MDAP+) have been analyzed in detail, particularly in the context of its interaction with nucleic acids and their components, such as adenine (A). acs.orgnih.gov The formation of stacked "intercalation" complexes between methylated diazapyrene derivatives and nucleic acids gives rise to new absorption features that are attributed to charge-transfer (CT) transitions. acs.orgnih.gov

To understand these interactions, the molecular complexes of MDAP+ with adenine have been modeled using a combination of computational and experimental techniques, including semiempirical (AM1, PM3), ab initio calculations, and ZINDO/S calculations, as well as absorption and ¹H NMR spectroscopy in aqueous solutions. acs.org Theoretical calculations initially predicted that the A-MDAP+ complex would favor an edge-to-face geometry, with the association being primarily electrostatic in nature between the pyridinium (B92312) nitrogen of MDAP+ and the N1/NH₂ atoms of adenine. acs.org However, experimental ¹H NMR and absorption spectra suggest that in water, a face-to-face arrangement is adopted, likely driven by hydrophobic effects. acs.org

A key finding is the prediction of charge-transfer transitions for the A-MDAP+ complex, which aligns with the observation of absorption tails in its spectrum. acs.org This is significant because the unmethylated 2,7-diazapyrene (DAP) complex with adenine is not predicted to have any CT transitions. acs.org The presence of these CT pathways explains the experimentally observed quenching of fluorescence from MDAP+ when it is in the presence of adenine, a phenomenon attributed to charge transfer from the adenine donor to the excited diazapyrenium acceptor. acs.org

Below is a table summarizing the key findings from the analysis of the molecular complex between this compound (MDAP+) and Adenine (A).

| Property | Computational/Experimental Finding | Reference |

| Modeling Methods | AM1, PM3, ab initio (Onsager model), ZINDO/S calculations; ¹H NMR spectroscopy. | acs.org |

| Predicted Geometry | Calculations suggest an edge-to-face geometry is energetically favorable. | acs.org |

| Observed Geometry | ¹H NMR and absorption data in water indicate a face-to-face stacked arrangement. | acs.org |

| Interaction Nature | Predicted to be electrostatic; observed to be driven by hydrophobic effects in water. | acs.org |

| Excited State | Charge-transfer (CT) transitions are predicted by calculations. | acs.orgnih.gov |

| Fluorescence | Fluorescence of MDAP+ is quenched by adenine, explained by the CT mechanism. | acs.org |

Electronic Structure, Redox Chemistry, and Aromaticity of N Methyl 2,7 Diazapyrenium

Redox Potentials and Electrochemical Characterization

The redox behavior of N-methyl-2,7-diazapyrenium and its derivatives is a key feature, defining their function as electron acceptors. The introduction of quaternized nitrogen atoms into the pyrene (B120774) core significantly alters the electronic landscape, making the compounds readily reducible. rsc.org This behavior is extensively studied using electrochemical methods, which provide quantitative measures of their redox activity. acs.org

Cyclic voltammetry (CV) is the primary technique used to characterize the redox potentials of this compound species. acs.org These experiments reveal that compounds like N,N'-dimethyl-2,7-diazapyrenium (DMDAP²⁺) undergo chemically reversible one-electron reductions in aqueous media to form stable radical cations. acs.org For instance, a CV study of a 1,3,6,8-tetraaryl-substituted N,N′-dimethyl-2,7-diazapyrenium dication showed two distinct and reversible reduction potentials at Ered¹ = -1.01 V and Ered² = -1.34 V. rsc.org These low reduction potentials confirm the low-lying Lowest Unoccupied Molecular Orbital (LUMO) levels of these compounds, a characteristic feature of their electron-accepting nature. The two-electron reduction of the dicationic species (MDAP²⁺) ultimately yields the neutral, highly electron-rich N,N′-dimethyl-2,7-dihydrodiazapyrene (MDAP⁰). rsc.orgresearchgate.net

Table 1: Reduction Potentials of N,N'-dimethyl-2,7-diazapyrenium Derivatives

| Compound Derivative | Reduction Potential (Ered¹) | Reduction Potential (Ered²) | Reference |

|---|---|---|---|

| 1,3,6,8-tetraaryl-N,N′-dimethyl-2,7-diazapyrenium dication | -1.01 V | -1.34 V | rsc.org |

The molecular structure of diazapyrenium compounds is directly correlated with their redox activity. The presence of two nitrogen atoms at the 2,7-positions of the pyrene core creates an electron-deficient aromatic system. The quaternization of these nitrogen atoms with methyl groups, forming this compound (MDAP⁺) and N,N'-dimethyl-2,7-diazapyrenium (DMDAP²⁺), further enhances this electron deficiency and stabilizes the reduced species. rsc.orgacs.org

Compared to the parent 2,7-diazapyrene (B1250610), the methylated cationic forms exhibit modified electronic properties. For example, this compound salts show different redox activity compared to related derivatives containing other functional groups. The planar and extended aromatic system of the diazapyrenium core, larger than that of the more common redox couple methyl viologen (MV²⁺), also plays a crucial role in its electrochemical behavior. acs.org Upon two-electron reduction, the dicationic N,N'-dimethyl-2,7-diazapyrenium transforms into a neutral species with a 16π electron conjugation system, exhibiting distinct antiaromatic character, a feature not observed in the reduction of methyl viologen. rsc.orgnih.gov This transformation highlights a unique interplay between redox state and aromaticity. rsc.org

Electron Transfer Processes

The electron-deficient nature of this compound dications makes them excellent participants in electron transfer (ET) processes. They are frequently employed as electron acceptors in various chemical and biological contexts, and their ET reactions can be initiated by light or by interaction with electron-donating molecules. researchgate.netiucr.org

N-methylated diazapyrenium compounds are known to engage in photoinduced electron transfer (PET) processes, acting as organic photoredox catalysts. researchgate.netresearchgate.net Upon excitation with light, these molecules can accept an electron from a donor molecule, initiating a chemical transformation. researchgate.netnih.gov The mechanism involves the excitation of the diazapyrenium cation, which enhances its already potent electron-accepting capability. nih.gov This excited state can then oxidize a suitable electron donor, generating a radical cation from the donor and a reduced diazapyrenium radical. nih.gov This reactivity has been harnessed for various applications, such as the photocyanation of tertiary amines sensitized by N,N'-dimethyl-2,7-diazapyrenium-bis-(tetrafluoroborate). researchgate.net Furthermore, PET has been observed in supramolecular systems where a diazapyrenium unit is appended to photoactive metal centers, demonstrating its utility in constructing complex photo-functional materials. gla.ac.uk

N,N'-disubstituted diazapyrenium dications are well-established π-electron deficient building blocks in supramolecular chemistry and are widely used as electron acceptors. iucr.org Their ability to form stable complexes with electron-donating units, such as hydroquinones and aromatic carboxylates, is a testament to their acceptor properties. iucr.org The formation of these complexes often involves charge-transfer interactions. researchgate.net The dicationic N,N'-dimethyl-2,7-diazapyrenium (DMDAP²⁺) is considered an analogue of the classic redox couple methyl viologen, known for its ability to undergo reversible one-electron reductions. acs.org This makes it a valuable component in the development of molecular electronics and chemical sensors. rsc.orgacs.org

N-methylated diazapyrenium cations exhibit notable interactions with biomolecules, particularly nucleic acids and their components, which are often mediated by single-electron transfer. rsc.orgacs.org When these cations interact with DNA, they can form stacked "intercalation" complexes. acs.orgscispace.com For the methylated derivatives like MDAP⁺ and DMDAP²⁺, these interactions lead to the appearance of new absorption features that are assigned to charge-transfer (CT) transitions. acs.org

Studies involving adenine (B156593), a DNA base, have shown that the fluorescence of MDAP⁺ and DMDAP²⁺ is quenched, which can be explained by a charge transfer mechanism from adenine to the electron-accepting diazapyrenium cation. acs.org More direct evidence of single-electron transfer comes from laser flash photolysis experiments. researchgate.net In a system where both ethidium (B1194527) bromide (an electron donor upon excitation) and DMDAP²⁺ (an electron acceptor) were intercalated within DNA, illumination led to the transfer of an electron from the excited ethidium to the adjacent DMDAP²⁺ molecule. researchgate.net These charge-transfer phenomena are crucial for the development of DNA-based sensors and for understanding the electronic communication within biological macromolecules. rsc.orgacs.org

Aromaticity and Antiaromaticity in this compound Derivatives

The N-methylated derivatives of 2,7-diazapyrene exhibit a fascinating duality in their electronic character, capable of switching between aromatic and antiaromatic states through redox processes. The dicationic form, N,N′-dimethyl-2,7-diazapyrenium (MDAP²⁺), possesses an electron-deficient aromatic system. However, a two-electron reduction transforms this compound into N,N′-dimethyl-2,7-dihydrodiazapyrene (MDAP⁰), a neutral, highly electron-rich species. researchgate.netresearchgate.net This reduced form is characterized as a 16π antiaromatic system, a property that fundamentally alters its structure and chemical behavior. researchgate.netrsc.org This ability to interconvert between stable aromatic and antiaromatic states makes these compounds significant subjects for studying the fundamental principles of electronic structure in polycyclic systems. rsc.org

Nucleus-Independent Chemical Shift (NICS) Calculations for Aromaticity Assessment

Nucleus-Independent Chemical Shift (NICS) is a computational method widely used to evaluate the aromaticity of cyclic molecules. nih.govmdpi.com It involves calculating the magnetic shielding at a specific point within a ring system, often at the geometric center (NICS(0)) and at a certain distance above the plane (e.g., NICS(1)). nih.govmdpi.com Negative NICS values are indicative of a diamagnetic ring current, a hallmark of aromaticity, while positive or less negative values suggest a paramagnetic ring current, which is characteristic of antiaromaticity.

Theoretical studies on this compound derivatives have employed NICS calculations to probe their electronic character. researchgate.net These calculations have been instrumental in confirming the antiaromatic nature of the two-electron reduced species, MDAP⁰. atlas.jp The results from these computational analyses provide quantitative support for the qualitative picture derived from experimental data, solidifying the assignment of antiaromaticity in the reduced form. atlas.jp

Aromaticity Descriptors for Diazapyrene Derivatives

NICS values serve as a quantitative measure of aromaticity, where negative values indicate aromatic character and positive values suggest antiaromatic character. The HOMO-LUMO gap reflects the electronic stability.

| Compound/State | π-Electron Count | Character | Supporting Evidence | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| N,N′-dimethyl-2,7-diazapyrenium (Dication) | 14π (in periphery) | Aromatic | General classification | > 1.87 |

| N,N′-dimethyl-2,7-dihydrodiazapyrene (Neutral) | 16π | Antiaromatic | NICS, Paratropic Ring Current | ~1.87 rsc.org |

Characterization of Paratropic Ring Currents

A key experimental indicator of antiaromaticity is the presence of a paratropic ring current, which can be detected using ¹H NMR spectroscopy. researchgate.net In the presence of an external magnetic field, the delocalized π-electrons in an antiaromatic system induce a magnetic field that opposes the external field inside the ring but reinforces it outside the ring. This effect causes the protons located on the periphery of the molecule to be shielded, resulting in a significant upfield shift in their NMR signals.

For derivatives of N,N′-dimethyl-2,7-dihydrodiazapyrene, this phenomenon is clearly observed. The ¹H NMR spectrum of the reduced MDAP⁰ shows a diagnostic proton signal at approximately 4.6 ppm, which is markedly shifted upfield compared to the signal for the corresponding proton in the aromatic diazapyrene precursor (around 8.3 ppm). researchgate.net This distinct upfield shift provides compelling experimental evidence for a paratropic ring current. researchgate.netresearchgate.net Theoretical calculations, including Anisotropy of the Induced Current Density (ACID) plots, further corroborate these experimental findings, confirming the existence and anticlockwise direction of the paratropic ring current in the 16π antiaromatic system. rsc.orgatlas.jp

Quinoidal Structures in Reduced Forms

The transition from an aromatic dication to an antiaromatic neutral species is accompanied by a significant geometric distortion. Single-crystal X-ray diffraction analysis of the two-electron reduced form, MDAP⁰, reveals that the molecule adopts a distorted quinoidal structure. researchgate.netresearchgate.netresearchgate.net This structural change is a direct consequence of the antiaromaticity of the 16π electron system.

The quinoidal character is marked by a high degree of bond-length alternation around the periphery of the diazapyrene core, which is a departure from the more uniform bond lengths expected in a fully delocalized aromatic system. researchgate.netresearchgate.net X-ray analysis has shown that the structure is slightly distorted from planarity. atlas.jp The formation of this quinoidal geometry minimizes the destabilizing effects of antiaromaticity in the 16π system. researchgate.netrsc.org This structural evidence is crucial for understanding the electronic nature of the reduced compound. atlas.jpresearchgate.net

Analysis of HOMO-LUMO Energy Gaps

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that reflects the electronic stability and reactivity of a molecule. researchgate.netnist.gov In the context of this compound derivatives, the HOMO-LUMO gap changes dramatically upon reduction.

The two-electron reduction to generate the antiaromatic dihydrodiazapyrenes results in a significantly smaller HOMO-LUMO gap. For one derivative, this gap was determined to be approximately 1.87 eV. rsc.org This value is considerably less than that of the corresponding aromatic 2,7-diazapyrene compounds and is a characteristic feature of antiaromatic systems. rsc.org The reduced energy gap in the antiaromatic state destabilizes the ground state and is responsible for the compound's distinct photophysical properties, such as broad absorption in the near-infrared (NIR) region, with absorption extending up to 1200 nm. The introduction of quaternary nitrogen atoms into the pyrene core is noted to generally reduce the LUMO energy levels. rsc.org

Compound Index

Interactions of N Methyl 2,7 Diazapyrenium with Nucleic Acids and Other Biomolecules

DNA Binding Mechanisms

The interaction of N-Methyl-2,7-diazapyrenium with double-stranded DNA (dsDNA) is primarily characterized by a non-covalent binding mode. nih.govoup.com This association is reversible, as the bound compound can be removed through processes like dialysis. oup.com The primary mechanism involves the insertion of the planar diazapyrenium ring system between the base pairs of the DNA double helix. nih.govoup.com

Spectroscopic and calorimetric studies have confirmed that this compound binds to dsDNA predominantly through intercalation. chalmers.seacs.org This process involves the stacking of the aromatic system of MDAP with the DNA base pairs. researchgate.netacs.org Upon binding, characteristic changes in the absorption spectrum, such as hypochromicity (a decrease in absorbance intensity) and bathochromic shifts (shifts to longer wavelengths), are observed, which are indicative of intercalation. oup.comacs.org These spectral changes suggest a strong interaction between the chromophore of MDAP and the nucleobases of DNA. chalmers.seacs.org

Flow linear dichroism (LD) spectroscopy studies have provided insights into the specific geometry of the intercalated complex. chalmers.seacs.org Research demonstrates that the this compound cation binds to dsDNA with its planar chromophore oriented approximately perpendicular to the main axis of the DNA helix. nih.govchalmers.seacs.org The in-plane symmetry axes of the molecule are also oriented roughly perpendicular to the DNA helix axis, which is a characteristic feature of classical intercalation. chalmers.seacs.org However, some studies suggest a degree of rotational mobility for the ligand within a tilted intercalation pocket. chalmers.seacs.org

The intercalation of this compound influences the structural stability of the DNA duplex. While the binding itself is a stabilizing interaction, related diazapyrenium compounds, when irradiated with light, can induce breaks in the polynucleotide chain, leading to damaged and cleaved DNA. nih.gov In contrast, studies involving a monofunctional platinum complex, cis-[Pt(NH₃)₂(MDAP)Cl]²⁺, which covalently binds to DNA, show that the presence of the intercalating MDAP ligand does not cause significant unwinding or bending of the DNA helix, unlike the bifunctional adducts of cisplatin. pnas.orgpnas.org The stability of monofunctional adducts containing MDAP can be dependent on the DNA conformation and salt concentration, with the adducts being less stable in double-stranded DNA compared to single-stranded DNA under certain conditions. oup.com

The predominant mode of interaction for this compound with DNA is intercalation. nih.govchalmers.seacs.org While some complex small molecules achieve DNA sequence specificity through a combination of intercalation and binding within the DNA grooves, the primary driving force for MDAP binding is the insertion of its planar aromatic system between base pairs. chalmers.sebeilstein-journals.org The positive charge on the nitrogen atom does create strong electrostatic interactions, which can play a role in the initial association with the negatively charged phosphate (B84403) backbone of DNA before intercalation occurs.

The binding of this compound to DNA is a thermodynamically favorable process, as indicated by its negative Gibbs free energy (ΔG°) of binding. nih.gov Calorimetric studies have been employed to dissect the energetic contributions to this interaction. chalmers.seacs.org MDAP occupies an intermediate thermodynamic position compared to its neutral analog, 2,7-diazapyrene (B1250610) (DAP), and its dicationic counterpart, N,N'-dimethyl-2,7-diazapyrenium (DMDAP). nih.govchalmers.se

Table 1: Thermodynamic Parameters for the Binding of Diazapyrene Derivatives to Calf Thymus DNA Interactive table: Click on headers to sort.

| Compound | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG° (kcal/mol) | Binding Constant (KS) (M⁻¹) |

|---|---|---|---|---|

| 2,7-Diazapyrene (DAP) | -9.0 | -7 | -6.9 | 1.4 x 10⁵ |

| This compound (MDAP) | -3.0 | +12 | -6.6 | 0.8 x 10⁵ |

| N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) | +5.2 | +43 | -7.6 | 4.0 x 10⁵ |

Data sourced from studies by Becker et al. and summarized in Russian Journal of General Chemistry. nih.govchalmers.seacs.org

The binding of this compound to DNA is driven by both favorable enthalpic (ΔH° = -3 kcal/mol) and entropic (ΔS° = +12 cal/mol·K) contributions. chalmers.seacs.org This contrasts with the binding of the neutral 2,7-diazapyrene, which is primarily enthalpy-driven (negative ΔH° and negative ΔS°), and the binding of the dicationic N,N'-dimethyl-2,7-diazapyrenium, which is entropically driven (positive ΔH° and positive ΔS°). nih.govchalmers.seacs.org The favorable enthalpy for MDAP binding suggests stabilizing interactions like van der Waals forces and hydrogen bonding upon intercalation. The positive entropy change is likely due to the release of counterions and structured water molecules from the DNA surface upon ligand binding. chalmers.se The shift from an enthalpy-driven process for the neutral molecule to an entropy-driven one for the dication, with MDAP in between, highlights the significant role of electrostatics and desolvation in the binding thermodynamics. chalmers.se

Influence of N-Methylation and Charge State on Binding Affinity

The binding of 2,7-diazapyrene and its N-methylated derivatives to double-stranded DNA (dsDNA) is significantly influenced by the degree of methylation and the resulting charge state of the molecule. nih.govacs.org Studies have shown that 2,7-diazapyrene (DAP), the unmethylated parent compound, this compound (MDAP⁺), a monocation, and N,N'-dimethyl-2,7-diazapyrenium (DMDAP²⁺), a dication, all bind to dsDNA primarily through intercalation, positioning themselves roughly perpendicular to the DNA helix axis. nih.gov However, the thermodynamic parameters governing these binding events differ substantially.

The binding of the neutral DAP molecule is characterized by a negative change in both enthalpy (ΔH°) and entropy (ΔS°). In contrast, the binding of the dicationic DMDAP²⁺ is driven by a large positive entropy change, despite being enthalpically unfavorable. The monocationic MDAP⁺ exhibits intermediate thermodynamic properties. acs.org This suggests that electrostatic interactions, stemming from the positive charges on the methylated derivatives, play a crucial role in the binding process, likely contributing to the favorable entropy change through the release of counterions from the DNA surface. nih.gov

The charge state also impacts the stability of the intercalation complex. For instance, quaternary ammonium (B1175870) salts of related diazapyrenium compounds demonstrate that a positive charge significantly enhances the binding constant with dsDNA, while a negative charge destabilizes the complex. nih.gov

| Compound | ΔH° (kcal/mol) | ΔS° (cal/(mol K)) | Binding Affinity |

| 2,7-diazapyrene (DAP) | -9 | -7 | Not specified |

| This compound (MDAP⁺) | -3 | +12 | Not specified |

| N,N'-dimethyl-2,7-diazapyrenium (DMDAP²⁺) | +5.2 | +43 | Not specified |

Table 1: Thermodynamic Parameters of 2,7-Diazapyrene and its N-Methylated Cations with DNA acs.org

Interactions with Mononucleotides (e.g., Adenine)

N-methylated 2,7-diazapyrenium cations exhibit notable interactions with individual mononucleotides, such as adenine (B156593). nih.govacs.org These interactions lead to the formation of stacked complexes, which are characterized by the appearance of new absorption features identified as charge-transfer (CT) transitions. nih.gov The formation of these complexes has been investigated using various spectroscopic techniques, including absorption spectra, fluorescence quenching, and ¹H NMR. acs.org

Characterization of Complex Formation and Spectroscopic Signatures

Computational modeling and experimental data provide insights into the geometry and electronic properties of the complexes formed between adenine and N-methylated 2,7-diazapyrenium cations. acs.org While the unmethylated 2,7-diazapyrene (DAP) is predicted to form a coplanar, hydrogen-bonded complex with adenine, the this compound (MDAP⁺) and N,N'-dimethyl-2,7-diazapyrenium (DMDAP²⁺) cations are thought to form complexes with an edge-to-face geometry. acs.org

Spectroscopic analysis reveals the presence of charge-transfer bands in the absorption spectra of complexes involving MDAP⁺ and DMDAP²⁺ with adenine, which are absent in the DAP-adenine complex. acs.org This observation is consistent with theoretical calculations that predict charge-transfer transitions for the methylated derivatives. acs.org Furthermore, the fluorescence of MDAP⁺ and DMDAP²⁺ is quenched by adenine, a phenomenon attributed to charge transfer from adenine to the diazapyrenium cation. acs.org

Photooxidation of DNA Mediated by this compound

Upon irradiation with visible light, N-methylated 2,7-diazapyrenium cations can mediate the photooxidation of DNA. nih.gov This process involves the generation of reactive species that can lead to damage of the DNA structure, including strand breaks.

Mechanism of Radical Ion Pair Formation with Nucleic Acid Bases

The mechanism of DNA photooxidation by N-methylated 2,7-diazapyrenium cations begins with the excitation of the diazapyrenium dication to its singlet excited state upon light absorption. nih.gov This excited state can then engage in a single-electron transfer reaction with a nucleic acid base, resulting in the formation of a radical ion pair. nih.gov This process is facilitated by the electron-accepting nature of the diazapyrenium cation. The resulting radical cation of the diazapyrenium can be further oxidized, leading to the formation of reactive oxygen species (O₂). nih.gov

DNA Chain Breaks and Cleavage Phenomena